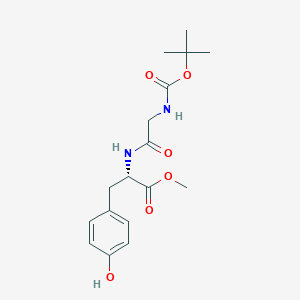

Boc-Gly-Tyr-Ome

CAS No.:

Cat. No.: VC17622795

Molecular Formula: C17H24N2O6

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H24N2O6 |

|---|---|

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | methyl (2S)-3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoate |

| Standard InChI | InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)18-10-14(21)19-13(15(22)24-4)9-11-5-7-12(20)8-6-11/h5-8,13,20H,9-10H2,1-4H3,(H,18,23)(H,19,21)/t13-/m0/s1 |

| Standard InChI Key | YYOAGLRIPLTAHV-ZDUSSCGKSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Boc-Gly-Tyr-OMe (N-α-tert-butyloxycarbonyl-glycyl-tyrosine methyl ester) is a dipeptide derivative engineered to facilitate controlled peptide elongation. The Boc group shields the amino terminus of glycine, preventing premature nucleophilic attacks during solid-phase or solution-phase synthesis, while the methyl ester at the tyrosine carboxyl group enhances solubility in organic solvents . The tyrosine residue contributes aromaticity and hydrogen-bonding capacity, which stabilize secondary structures in larger peptides .

The molecular formula of Boc-Gly-Tyr-OMe is , with a molecular weight of 352.38 g/mol . Its structure comprises a glycine backbone linked to tyrosine via a peptide bond, with orthogonal protecting groups ensuring regioselective reactivity. The Boc group () is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas the methyl ester () is hydrolyzed using alkaline agents like lithium hydroxide .

Synthetic Methodologies

Solution-Phase Peptide Coupling

Boc-Gly-Tyr-OMe is typically synthesized via a two-step solution-phase approach:

-

Amino Acid Activation: Boc-glycine is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIPC) in the presence of a base like N-methylmorpholine (NMM) .

-

Esterification and Deprotection: The activated Boc-glycine reacts with tyrosine methyl ester hydrochloride, followed by deprotection of the Boc group using trifluoroacetic acid (TFA) or hydrolysis of the methyl ester with lithium hydroxide .

Industrial-scale production often employs automated synthesizers to optimize yield (78–83%) and purity while reducing solvent waste . For instance, Malipeddi et al. reported an 78.72% yield for Boc-Gly-Tyr-OMe using DIPC/NMM in chloroform .

Spectroscopic Characterization

Boc-Gly-Tyr-OMe has been rigorously characterized using advanced analytical techniques:

Table 1: Physical and Spectroscopic Data for Boc-Gly-Tyr-OMe

The infrared spectrum confirms the presence of amide (1680 cm) and ester (1745 cm) carbonyl groups, while resolves signals for the Boc tert-butyl group (δ 1.44) and tyrosine aromatic protons (δ 6.90–7.10) . Mass spectrometry typically exhibits a molecular ion peak at m/z 352.16 ([M+H]) .

Biological Activities and Applications

Antimicrobial Peptide Synthesis

In a landmark study, Shinde et al. incorporated Boc-Gly-Tyr-OMe into a cyclic heptapeptide analogue of delavayin-C, which demonstrated potent activity against Bacillus subtilis and Cryptococcus neoformans . The tyrosine residue facilitated π-π stacking interactions critical for disrupting microbial membranes .

Anticancer Metallopeptides

Malipeddi et al. synthesized Cu(II) and Ni(II) complexes of Boc-Gly-Tyr-OMe, observing significant cytotoxicity against HeLa cervical cancer cells . The metal ions coordinated with the peptide’s amide nitrogen and tyrosine phenolic oxygen, enhancing DNA intercalation and apoptosis induction .

Enzyme Substrate Studies

Boc-Gly-Tyr-OMe serves as a substrate for proteolytic enzymes like chymotrypsin, which selectively cleaves at tyrosine residues. This property enables real-time monitoring of enzyme kinetics and inhibitor screening .

Research Findings and Comparative Analysis

Table 2: Biological Activity of Boc-Gly-Tyr-OMe Derivatives

| Derivative | Activity | IC/MIC | Source |

|---|---|---|---|

| Cyclic heptapeptide | Antifungal (C. neoformans) | 12.5 µg/mL | |

| Cu(II)-Boc-Gly-Tyr-OMe | Anticancer (HeLa cells) | 18.7 µM |

The cyclic heptapeptide exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against C. neoformans, outperforming fluconazole (MIC = 25 µg/mL) . Similarly, the Cu(II) complex showed an IC of 18.7 µM in HeLa cells, comparable to cisplatin (IC = 15.9 µM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume